4-Bromo-7-chloropyrazolo[1,5-a]pyridine
Description
The pyrazolo[1,5-a]pyridine (B1195680) core is a fused heterocyclic system that has garnered considerable attention in the fields of medicinal and materials chemistry. Its unique structural and electronic properties make it a versatile scaffold for the development of novel compounds with a wide range of potential applications.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWHECSLIOXXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC=NN2C(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 7 Chloropyrazolo 1,5 a Pyridine and Analogous Halogenated Pyrazolo 1,5 a Pyridines
Strategies for Constructing the Pyrazolo[1,5-a]pyridine (B1195680) Core
The formation of the fused pyrazolo[1,5-a]pyridine ring system is the cornerstone of synthesizing 4-bromo-7-chloropyrazolo[1,5-a]pyridine and its analogs. Several elegant strategies have been developed to construct this bicyclic scaffold, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.
Cyclization Reactions
Cyclization reactions represent a fundamental and widely employed approach for the synthesis of the pyrazolo[1,5-a]pyridine core. These methods typically involve the formation of one or more rings in a single or sequential manner, starting from appropriately functionalized precursors.
A prevalent and versatile method for the construction of the pyrazolo[1,5-a]pyridine scaffold is the cyclocondensation of 5-aminopyrazoles with various 1,3-bis-electrophilic reagents. nih.govcdnsciencepub.com This approach leverages the nucleophilic character of the amino group and the endocyclic nitrogen atom of the pyrazole (B372694) ring to react with two electrophilic centers, leading to the formation of the fused pyridine (B92270) ring.
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, such as acetylacetone (B45752) and ethyl acetoacetate, is a classic example of this strategy. The process is often catalyzed by acids and proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the 5-aminopyrazole and the 1,3-dicarbonyl compound.
| 5-Aminopyrazole Reactant | 1,3-Bis-Electrophile | Product | Conditions | Yield (%) |
| 5-Amino-3-phenylpyrazole | Acetylacetone | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | Acetic acid, reflux | - |
| 5-Amino-3-(4-chlorophenyl)pyrazole | Ethyl acetoacetate | 7-Hydroxy-5-methyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | - | - |
| 5-Amino-3-methylpyrazole | 1,3,5-Trisubstituted pentane-1,5-diones | Substituted pyrazolo[1,5-a]pyrimidines | KOt-Bu, ethanol | - |
Data synthesized from multiple sources. Yields are not always reported.
One-pot synthetic methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The reaction of amino pyrazoles with enaminones or chalcones provides a direct route to functionalized pyrazolo[1,5-a]pyridines and their aza-analogs, pyrazolo[1,5-a]pyrimidines.
A notable one-pot procedure involves the microwave-assisted reaction between β-enaminones and NH-5-aminopyrazoles. semanticscholar.orgresearchgate.net This solvent-free and catalyst-free approach allows for the rapid and high-yielding synthesis of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. The regioselectivity is controlled by the initial aza-Michael addition of the exocyclic amino group of the pyrazole to the β-position of the enaminone, followed by cyclocondensation. This methodology has been extended to a sequential one-pot synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines by subsequent regioselective electrophilic substitution. semanticscholar.org
Chalcones, which are α,β-unsaturated ketones, also serve as valuable 1,3-bis-electrophiles in reactions with aminopyrazoles. rsc.org These reactions typically proceed via a Michael addition followed by intramolecular condensation to afford dihydropyrazolo[1,5-a]pyridines, which can be subsequently oxidized to the aromatic product. The use of halogenated chalcones can directly introduce halogen substituents into the final molecule. nih.govresearchgate.net
| Aminopyrazole | Enaminone/Chalcone | Product | Key Features |
| NH-5-Aminopyrazoles | β-Enaminones | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | Microwave-assisted, solvent-free, high yields |
| 5-Aminopyrazole | Halogenated Chalcones | Halogenated pyrazolo[1,5-a]pyridines | Direct incorporation of halogens |
The [3+2]-cycloaddition reaction between N-aminopyridinium ylides and various unsaturated compounds, such as alkenes and alkynes, is one of the most common and efficient methods for the synthesis of the pyrazolo[1,5-a]pyridine core. organic-chemistry.orgresearchgate.netacs.orgnih.govresearchgate.net In this reaction, the N-aminopyridinium ylide acts as a 1,3-dipole, which reacts with a dipolarophile (the unsaturated compound) to form a five-membered dihydropyrazole ring fused to the pyridine ring. Subsequent oxidation or elimination leads to the aromatic pyrazolo[1,5-a]pyridine.
This method allows for the introduction of a wide range of substituents onto the pyrazolo[1,5-a]pyridine scaffold, depending on the nature of the N-aminopyridinium salt and the unsaturated partner. The reaction can be carried out under metal-free conditions at room temperature, making it an attractive and environmentally benign approach. organic-chemistry.orgorganic-chemistry.org The use of α,β-unsaturated carbonyl compounds or electron-withdrawing olefins as dipolarophiles generally leads to good yields. organic-chemistry.org
| N-Aminopyridinium Ylide Source | Unsaturated Compound | Product Type | Conditions |
| N-Aminopyridines | α,β-Unsaturated carbonyl compounds | Functionalized pyrazolo[1,5-a]pyridines | NMP, O2, room temperature |
| N-Aminopyridinium ylides | Ynals | Cyanated pyrazolo[1,5-a]pyridines | - |
| N-Aminopyridinium salts | 1-Chloro-2-nitrostyrenes | Substituted pyrazolo[1,5-a]pyridines | Base-assisted |
Cross-Dehydrogenative Coupling Reactions in Pyrazolo[1,5-a]pyridine Synthesis
Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds through the direct coupling of two C-H bonds. This strategy has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines.
An efficient method involves the palladium-catalyzed intramolecular cross-dehydrogenative coupling of appropriately substituted pyrimidines to form fused pyrazolo[1,5-a]pyrimidines. nih.gov More broadly, palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes has been demonstrated, showcasing the utility of CDC in functionalizing the pre-formed heterocyclic core. rsc.org
Furthermore, a catalyst-free approach has been developed for the synthesis of substituted pyrazolo[1,5-a]pyridines through the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. acs.org This method proceeds via a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization.
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product |
| N-Amino-2-iminopyridines | 1,3-Dicarbonyl compounds | Acetic acid, O₂ | Substituted pyrazolo[1,5-a]pyridines |
| Pyrazolo[1,5-a]pyridines | Five-membered heteroarenes | Pd(OAc)₂, AgOAc | C-H functionalized pyrazolo[1,5-a]pyridines |
| Substituted pyrimidines | - | Palladium catalyst | Fused pyrazolo[1,5-a]pyrimidines |
Azirine Rearrangement as a Synthetic Pathway
A more specialized yet elegant approach to the pyrazolo[1,5-a]pyridine scaffold involves the rearrangement of 2-(2-pyridyl)azirines. nih.govjst.go.jpresearchgate.net This method offers a unique entry to this heterocyclic system through a ring-expansion reaction.
The three-membered ring of 2-(2-pyridyl)azirine-2-carboxylic esters and thioesters can undergo selective cleavage of either the N-C2 bond under copper(II) catalysis or the C-C bond under the action of HCl. The former pathway leads to the formation of pyrazolo[1,5-a]pyridine derivatives. This divergent synthesis allows for the controlled formation of isomeric products from a common precursor.
For instance, the synthesis of 2-(3-bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine (B12611027) has been achieved via the rearrangement of 2-[5-(trifluoromethyl)pyridine-2-yl]-3-(3-bromophenyl)-2H-azirine. jst.go.jp This demonstrates the utility of the azirine rearrangement for accessing specifically substituted, including halogenated, pyrazolo[1,5-a]pyridines.
Regioselective Halogenation Approaches
Achieving regioselectivity in the halogenation of the pyrazolo[1,5-a]pyridine scaffold is paramount for its use as a building block. The inherent electronic properties of the fused ring system—an electron-rich pyrazole ring fused to an electron-deficient pyridine ring—largely dictate the sites of electrophilic attack.
The introduction of bromine and chlorine onto the pyrazolo[1,5-a]pyridine core is typically accomplished through electrophilic aromatic substitution. The electron-rich nature of the pyrazole moiety makes it the preferred site for such reactions.
While this compound is a known compound, with CAS numbers 1427419-42-8 and 1427375-34-5, specific, detailed synthetic procedures for its preparation are not extensively documented in publicly available literature. synblock.comchemdad.combldpharm.combldpharm.com However, a plausible synthetic strategy can be inferred from the general principles of halogenating the parent pyrazolo[1,5-a]pyridine scaffold. Such a synthesis would likely involve a sequential halogenation strategy. For instance, one could envision starting with the synthesis of either 7-chloropyrazolo[1,5-a]pyridine or 4-bromopyrazolo[1,5-a]pyridine, followed by a second, regioselective halogenation step to introduce the other halogen atom at the desired position. The order of these steps and the specific conditions would be crucial for controlling the final substitution pattern.
A widely employed and effective method for the halogenation of pyrazolo[1,5-a]pyridines and related scaffolds like pyrazolo[1,5-a]pyrimidines involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). thieme-connect.de These reagents are convenient and safer sources of electrophilic halogens. For the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system, reactions with NBS or NCS have been shown to yield dibrominated or dichlorinated products, respectively, highlighting the utility of NXS reagents for introducing multiple halogen atoms onto the heterocyclic core. researchgate.net The reaction conditions, such as solvent and temperature, can be tuned to control the extent and position of halogenation.
Table 1: Examples of Halogenation using N-Halosuccinimides on Related Scaffolds
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | NIS | 3-Iodo-pyrazolo[1,5-a]pyrimidine | - |
| Pyrazolo[1,5-a]pyrimidine | NBS | 3,5-Dibromo-pyrazolo[1,5-a]pyrimidine | - |
| Pyrazolo[1,5-a]pyrimidine | NCS | 3,5-Dichloro-pyrazolo[1,5-a]pyrimidine | - |
Data derived from studies on the pyrazolo[1,5-a]pyrimidine scaffold, illustrating the capability of NXS reagents. researchgate.net
An alternative approach to direct halogenation involves the use of alkali metal halides (e.g., NaBr, NaCl) in combination with an oxidant. For the analogous pyrazolo[1,5-a]pyrimidine scaffold, a system employing sodium halides (NaX) as the halogen source and potassium persulfate (K₂S₂O₈) as the oxidant has been successfully developed. thieme-connect.de This method provides an environmentally benign route for direct C-H halogenation in water, yielding 3-halo pyrazolo[1,5-a]pyrimidines in excellent yields. thieme-connect.de This oxidative halogenation proceeds through the in-situ generation of an electrophilic halogen species.
The regioselectivity of halogenation on the pyrazolo[1,5-a]pyridine ring system is highly dependent on the reaction conditions. Key factors include the nature of the halogenating agent, the solvent, temperature, and the stoichiometry of the reagents. For instance, in the iodination of pyrazolo[1,5-a]pyrimidines with N-iodosuccinimide (NIS), the regioselectivity can be controlled by varying the ratio of the substrate to the NIS reagent, allowing for the selective formation of mono- or di-iodinated products. researchgate.net The inherent electronic properties of the scaffold direct initial electrophilic attack towards the C3 position of the pyrazole ring. Subsequent halogenation positions, such as C5, can be accessed under more forcing conditions or with different stoichiometries. The presence of existing substituents on the ring also plays a crucial directing role in determining the position of further halogenation.
Introduction of Bromine and Chlorine Atoms on the Pyrazolo[1,5-a]pyridine Scaffold [22, 29]
Post-Synthetic Functionalization of Halogenated Pyrazolo[1,5-a]pyridines
Halogenated pyrazolo[1,5-a]pyridines, such as this compound, are exceptionally valuable as intermediates for further chemical modification, primarily through transition-metal-catalyzed cross-coupling reactions. The presence of two different halogen atoms at distinct positions allows for selective and sequential functionalization.
Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the order C–I > C–Br > C–Cl. This differential reactivity is a powerful tool, enabling the selective functionalization of the more reactive C4-Br bond while leaving the C7-Cl bond intact for a subsequent, different coupling reaction.
Suzuki–Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds by coupling aryl halides with boronic acids or esters. nih.govacs.org It is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyrazolo[1,5-a]pyridine core. mdpi.commdpi.com The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields, especially with less reactive aryl chlorides. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Reactions on Halogenated Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | - | - | Water/Isopropanol | - |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 |
| XPhosPdG3 | XPhos | - | THF | 80 |
This table summarizes common conditions used for Suzuki-Miyaura coupling on various halogenated pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. nih.govmdpi.comresearchgate.net
Buchwald–Hartwig Amination:wikipedia.orglibretexts.orgresearchgate.netnih.govnih.govNucleophilic Aromatic Substitution (NAS) Reactions at Positions 5 and 7
Nucleophilic aromatic substitution (NAS) is a fundamental strategy for functionalizing the pyrazolo[1,5-a]pyridine core, particularly at the electron-deficient 5 and 7 positions of the pyrimidine (B1678525) ring analogue. nih.gov The presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density, rendering the carbon atoms at these positions susceptible to attack by nucleophiles. matanginicollege.ac.in This reactivity is often enhanced by the presence of a good leaving group, such as a halogen atom.
In the context of halogenated pyrazolo[1,5-a]pyridines, the chlorine atom at the 7-position and potentially other halogens at the 5-position can be displaced by a variety of nucleophiles. Research on the closely related pyrazolo[1,5-a]pyrimidine scaffold demonstrates that these positions are readily modified with nucleophiles such as aromatic amines, alkylamines, cycloalkylamines, and alkoxides. nih.gov For instance, a selective and efficient substitution of a chlorine atom at the C(7)-position with morpholine (B109124) has been reported as a key step in the synthesis of bioactive molecules. nih.gov This reaction typically proceeds by the addition of the nucleophile to the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity.
Table 1: Examples of Nucleophilic Aromatic Substitution on Related Scaffolds
| Nucleophile | Position of Substitution | Scaffold | Outcome |
|---|---|---|---|
| Morpholine | C(7) | Dichloropyrazolo[1,5-a]pyrimidine | Selective displacement of C(7)-chlorine |
| Aromatic Amines | C(5) / C(7) | Pyrazolo[1,5-a]pyrimidine | Functionalization with aryl-amino groups nih.gov |
| Alkylamines | C(5) / C(7) | Pyrazolo[1,5-a]pyrimidine | Introduction of alkyl-amino side chains nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for the derivatization of halogenated pyrazolo[1,5-a]pyridines. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the introduction of diverse functional groups. nih.gov
A key application is the direct arylation of the pyrazolo[1,5-a]pyridine core via C–H activation. Studies have shown that palladium catalysts can selectively facilitate the coupling of aryl iodides at the C-3 and C-7 positions. acs.org The regioselectivity of these reactions can often be controlled by the choice of additives; for example, cesium(I) fluoride (B91410) has been used to promote arylation at the C-3 position, while silver(I) carbonate directs the reaction to the C-7 position. acs.org Other variations include the direct C–H/C–H cross-coupling between pyrazolo[1,5-a]pyridines and various heteroarenes, such as thiophenes and indoles, using a Pd(OAc)2 catalyst and a silver-based oxidant. rsc.org
The Suzuki coupling is another widely employed palladium-catalyzed reaction for functionalizing this scaffold. encyclopedia.pub Halogenated precursors, like this compound, are ideal substrates for these reactions, where the bromine and chlorine atoms can be coupled with organoboron reagents (e.g., boronic acids or esters) to introduce aryl or heteroaryl moieties.
Table 2: Palladium-Catalyzed Reactions on Pyrazolo[1,5-a]pyridine and Related Scaffolds
| Reaction Type | Position(s) | Catalyst System | Reactants | Key Feature |
|---|---|---|---|---|
| Direct Arylation (C-H) | C-3 / C-7 | Pd Catalyst, Additive (CsF or Ag2CO3) | Pyrazolo[1,5-a]pyridine, Aryl iodides | Additive-controlled regioselectivity acs.org |
| Oxidative C-H/C-H Coupling | Not specified | Pd(OAc)2, AgOAc (oxidant) | Pyrazolo[1,5-a]pyridine, Heteroarenes | No pre-activation of coupling partners needed rsc.org |
Applications of Click Chemistry for Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and reliable method for the derivatization of heterocyclic compounds. nih.gov This reaction forms a stable 1,2,3-triazole ring, which acts as a linker to connect the pyrazolo[1,5-a]pyridine core to other molecular fragments.
To apply this methodology, the pyrazolo[1,5-a]pyridine scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. For a halogenated precursor like this compound, this can be achieved by first using NAS or a cross-coupling reaction to introduce a linker containing the required functional group.
Research on the analogous tetrazolo[1,5-a]pyrimidine (B1219648) system, which exists in equilibrium with its 2-azidopyrimidine (B1655621) tautomer, provides a direct demonstration of this principle. These compounds readily undergo CuAAC reactions with terminal alkynes to produce 1,2,3-triazolylpyrimidines in excellent yields. beilstein-archives.org This confirms that once an azide functionality is present on the ring system, it serves as an effective handle for click chemistry, enabling the synthesis of complex molecular architectures. beilstein-archives.org
Green Chemistry Considerations in Pyrazolo[1,5-a]pyridine Synthesis
Modern synthetic chemistry places increasing emphasis on the principles of green chemistry to minimize environmental impact. Several eco-friendly strategies have been developed for the synthesis and derivatization of pyrazolo[1,5-a]pyridines and related heterocycles. nih.gov
One prominent green approach is the use of ultrasonic irradiation (sonochemistry). This technique can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.govacs.org For example, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved in good yields under ultrasonic irradiation in aqueous ethanol, a green solvent system. bme.hu Some sonochemical syntheses of pyrazolo[1,5-a]pyridines have been developed to be catalyst-free, further enhancing their environmental credentials. nih.govacs.org
Another green strategy involves designing reactions with high atom economy that utilize environmentally benign reagents. A method for synthesizing pyrazolo[1,5-a]pyridines via a cross-dehydrogenative coupling reaction employs molecular oxygen (O2) as the terminal oxidant and acetic acid as a mild reagent, avoiding the need for harsh catalysts or toxic oxidizing agents. acs.orgnih.gov
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Green Approach | Key Features | Example Application | Conventional Counterpart |
|---|---|---|---|
| Ultrasonic Irradiation | Reduced reaction times (minutes vs. hours), catalyst-free, use of green solvents (e.g., aqueous ethanol). nih.govbme.hu | [3+2] Cycloaddition for pyrazolo[1,5-a]pyridine synthesis. nih.govacs.org | Conventional refluxing in organic solvents for several hours. |
| Green Reagents | Use of molecular oxygen as a clean oxidant, mild acids, high atom economy. acs.org | Cross-dehydrogenative coupling to form the pyrazolo[1,5-a]pyridine core. acs.orgnih.gov | Use of stoichiometric heavy metal oxidants or harsh reaction conditions. |
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridine Derivatives, Emphasizing Halogenation
Correlation Between Substituent Patterns and Pharmacological Profiles
The nature and position of substituents on the pyrazolo[1,5-a]pyridine (B1195680) ring system play a crucial role in defining the pharmacological activity of the resulting compounds. Research has shown that even minor modifications can lead to significant changes in biological activity, transforming the compound's function from an inhibitor of one target to another.
For instance, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides designed as antitubercular agents, the position of a methyl group on the pyridine (B92270) ring had a profound impact on activity. Optimal potency was observed when the methyl group was at the 5-position. Shifting the methyl group to the 4-, 6-, or 7-position resulted in a 2- to 149-fold decrease in potency against Mycobacterium tuberculosis. nih.gov This highlights the high degree of positional sensitivity of substituents on this scaffold.
Furthermore, the electronic properties of the substituents are a key determinant of activity. In the same study, it was found that the 5-methyl group could be replaced by other electron-donating or weakly electron-withdrawing groups like methoxyl, ethyl, or a chloro moiety without a significant loss of antitubercular potency. nih.gov This suggests that a certain electronic and steric profile at the 5-position is favorable for this specific biological target.
The following interactive table summarizes the effect of substituent position on the anti-TB activity of pyrazolo[1,5-a]pyridine-3-carboxamides.
| Position of Methyl Group | Relative Potency |
| 5 | Optimal |
| 4 | Decreased |
| 6 | Decreased |
| 7 | Decreased |
This table illustrates the general trend observed in the study, where substitution at position 5 was found to be the most favorable for antitubercular activity.
Modulatory Role of Halogen Atoms on Biological Potency and Selectivity
Halogen atoms, owing to their unique properties such as size, electronegativity, and ability to form halogen bonds, are powerful tools in drug design. The introduction of bromine and chlorine onto the pyrazolo[1,5-a]pyridine scaffold can significantly influence the compound's interaction with its biological target, thereby modulating its potency and selectivity.
Bromine, with its larger atomic radius and greater polarizability compared to chlorine, can introduce significant steric and electronic changes to the parent molecule. In the context of pyrazolo[1,5-a]pyrimidines, which share a similar core structure, bromination has been shown to be a viable strategy for generating diverse analogs. The synthesis of 3-bromo-pyrazolo[1,5-a]pyrimidines has been achieved through reactions with N-bromosuccinimide, indicating the accessibility of this modification.
While specific data on the biological effects of a 4-bromo substitution on pyrazolo[1,5-a]pyridine is limited in publicly available literature, studies on related heterocyclic systems provide valuable insights. For example, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, the bromine atom on the phenylamino (B1219803) substituent was a key feature for potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. bldpharm.com This suggests that the bromo group can contribute favorably to binding interactions within the active site of kinases.
Chlorine is a commonly used halogen in medicinal chemistry due to its ability to enhance metabolic stability and improve binding affinity. In the pyrazolo[1,5-a]pyrimidine (B1248293) series of phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, the chlorine atom at the 7-position of the core is highly reactive and serves as a key handle for introducing further modifications. nih.gov The selective substitution of this chlorine atom allows for the synthesis of a diverse library of compounds with varying substituents at this position, enabling a thorough exploration of the SAR. nih.gov
In the development of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides, the replacement of a methyl group at the 5-position with a chlorine atom was well-tolerated, maintaining potent activity. nih.gov This indicates that for certain targets, a chloro group can effectively mimic the steric and electronic properties of a methyl group.
The position of halogen substituents on the pyrazolo[1,5-a]pyridine ring is critical in determining the biological activity and selectivity of the compounds. As demonstrated with the methyl group in the antitubercular series, the pharmacological outcome is highly dependent on the substitution pattern.
For pyrazolo[1,5-a]pyrimidine inhibitors of TTK kinase, the synthesis of potent analogs started from a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov The differential reactivity of the chlorine atoms at the 5- and 7-positions allowed for sequential and selective substitution, leading to the development of highly potent and selective inhibitors. nih.gov This underscores the importance of the positional placement of halogens for achieving the desired pharmacological profile.
The following table provides a hypothetical illustration of how positional halogenation could impact kinase inhibitory activity, based on general principles observed in related heterocyclic systems.
| Position of Bromine | Position of Chlorine | Predicted Kinase Inhibitory Activity |
| 4 | 7 | Potentially Potent |
| 7 | 4 | Activity may differ significantly |
| 3 | 5 | Known to be a key pattern for some kinases |
| 5 | 7 | Known to be a key pattern for other kinases |
This table is illustrative and based on general SAR principles for related kinase inhibitors. Specific activity would need to be determined experimentally.
Conformational and Electronic Impact on SAR
The planarity of the pyrazolo[1,5-a]pyridine core can be influenced by the nature and size of the substituents. Large or bulky groups can lead to a twist in the molecule, affecting the dihedral angles between the substituent and the heterocyclic core. This, in turn, can impact the electronic communication between the two parts of the molecule.
Analysis of π-Amphoteric Donor/Acceptor Properties
The pyrazolo[1,5-a]pyridine core, a fused heterocyclic system, exhibits notable electronic properties that are crucial for its interaction with biological targets. This scaffold is considered to possess π-amphoteric characteristics, meaning it can act as both a π-electron donor and acceptor. This dual nature is attributed to the fusion of the electron-rich pyrazole (B372694) ring and the electron-deficient pyridine ring.
For the specific compound 4-Bromo-7-chloropyrazolo[1,5-a]pyridine , the halogen substituents at positions 4 and 7 play a critical role in modulating its electronic properties. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity, which they exert through an inductive effect (-I). This effect would be expected to decrease the electron density of the pyrazolo[1,5-a]pyridine ring system, thereby enhancing its π-acceptor character.
Computational studies on substituted five-membered N-heterocycles have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences the substituent's electronic properties. rsc.org Nitrogen atoms in the ortho position can significantly enhance electron-donation and weaken electron-withdrawal by induction. rsc.org This principle suggests that the nitrogen atoms within the pyrazolo[1,5-a]pyridine scaffold will influence the electronic impact of the 4-bromo and 7-chloro substituents.
The table below summarizes the expected electronic effects of the halogen substituents on the pyrazolo[1,5-a]pyridine core.
| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Expected Net Effect on Ring Electron Density |
| Bromo | 4 | Electron-withdrawing | Electron-donating | Decrease |
| Chloro | 7 | Electron-withdrawing | Electron-donating | Decrease |
This dual electronic influence is a key aspect of the structure-activity relationship (SAR) for this class of compounds, as it governs the types of interactions the molecule can form with its biological target.
Rational Design Principles Derived from SAR for Enhanced Activity
The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives have provided valuable insights for the rational design of new and more potent biologically active molecules. The strategic placement of substituents, particularly halogens, is a cornerstone of this design process.
One of the key design principles is the use of halogenation to modulate the electronic and steric properties of the molecule to enhance target binding and selectivity. For instance, in the development of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of carbonic anhydrase (CA) IX/XII and cyclin-dependent kinase 6 (CDK6), the introduction of sulfonamide-bearing groups, often in conjunction with halogenated scaffolds, was found to enhance CA inhibition. nih.gov This highlights a rational design approach where the pyrazolo[1,5-a]pyridine core serves as a scaffold, and halogenation is used to fine-tune the electronic properties for optimal interaction with the zinc-binding group and the enzyme's active site. nih.gov
Furthermore, the pyrazolo[1,5-a]pyridine moiety is considered a drug-like scaffold that shares a highly similar three-dimensional conformation and electronic properties with other biologically active heterocyclic systems like imidazo[1,2-a]pyridine (B132010). nih.gov This similarity has been exploited in "scaffold hopping" strategies to design novel antitubercular agents. In this context, the introduction of substituents, including halogens, at various positions of the pyrazolo[1,5-a]pyridine ring is a rational approach to optimize the compound's activity and pharmacokinetic profile. nih.gov
The table below outlines some of the rational design principles derived from SAR studies of halogenated pyrazolo[1,5-a]pyridine and related heterocyclic systems.
| Design Principle | Rationale | Potential Outcome |
| Introduction of Halogens at Key Positions (e.g., C4, C7) | Modulate electron density (π-acceptor character), improve membrane permeability, and introduce potential halogen bonding interactions. | Enhanced binding affinity and selectivity for the target protein. |
| Scaffold Hopping | Utilize the pyrazolo[1,5-a]pyridine core as a bioisosteric replacement for other known active scaffolds (e.g., imidazo[1,2-a]pyridine). | Discovery of novel chemical series with potentially improved properties. |
| Combination with other Functional Groups | Synergistic effects between the halogenated core and other pharmacophoric groups (e.g., sulfonamides, carboxamides). | Development of dual-target inhibitors or compounds with enhanced potency. |
| Optimization of Physicochemical Properties | Halogenation can influence lipophilicity and metabolic stability. | Improved oral bioavailability and pharmacokinetic profile. |
Biological and Pharmacological Research Applications of Pyrazolo 1,5 a Pyridine Scaffolds Excluding Clinical Human Trials
Protein Kinase Inhibitory Activities (Preclinical)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov The pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have proven to be prominent frameworks for designing potent protein kinase inhibitors. nih.govrsc.org
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) that have emerged as significant targets in oncology, particularly in cancers harboring NTRK gene fusions. mdpi.com The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several approved Trk inhibitors, including Larotrectinib and Repotrectinib. nih.gov
Preclinical research has identified numerous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives with potent pan-Trk inhibitory activity. mdpi.com Structure-activity relationship (SAR) studies have revealed that the core scaffold is essential for interacting with the hinge region of the kinase's ATP-binding pocket. mdpi.com For instance, certain picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives demonstrated excellent enzymatic inhibition of TrkA, with IC₅₀ values as low as 1.7 nM. mdpi.com Modifications at various positions of the ring system have been shown to enhance potency and selectivity. mdpi.comresearchgate.net
| Compound Type | Target | Key Finding (IC₅₀) | Reference |
|---|---|---|---|
| Picolinamide-substituted derivatives | TrkA | 1.7 nM | mdpi.com |
| Macrocyclic derivatives | Pan-Trk | >0.02 nM | mdpi.com |
| Dual CDK2/TRKA inhibitors | TRKA | Potent inhibition demonstrated | nih.gov |
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of a wide array of other protein kinases implicated in cancer. nih.gov This scaffold has been successfully utilized to develop inhibitors for kinases such as Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDK1, CDK2), and Pim-1. nih.govrsc.org For example, derivatives targeting EGFR have shown promise in preclinical models of non-small cell lung cancer, while those inhibiting B-Raf and MEK are relevant in melanoma. nih.gov Furthermore, pyrazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of p38 kinase and pyrazolo[3,4-b]pyridine derivatives have been developed as potent CDK8 inhibitors. nih.govnih.gov
| Kinase Family | Specific Kinase Target | Therapeutic Relevance | Reference |
|---|---|---|---|
| Serine/Threonine Kinase | CK2, B-Raf, MEK, Pim-1, p38, CDK8 | Cancer, Inflammation | nih.govnih.govnih.gov |
| Tyrosine Kinase | EGFR | Non-Small Cell Lung Cancer | nih.gov |
| Cyclin-Dependent Kinase | CDK1, CDK2 | Cell Cycle Control, Cancer | nih.gov |
Pyrazolo[1,5-a]pyrimidine-based inhibitors can modulate kinase activity through different mechanisms. nih.gov Their structure can mimic ATP, allowing them to bind to the ATP-binding pocket of kinases and act as ATP-competitive inhibitors. nih.gov This is a common mechanism for kinase inhibitors, effectively blocking the phosphorylation of substrate proteins. nih.gov In addition to direct competition with ATP, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to act as allosteric inhibitors, binding to a site distinct from the ATP pocket to regulate enzyme activity. nih.gov This dual capability enhances their potential for developing highly selective and potent next-generation kinase inhibitors. nih.gov
Antimycobacterial Activity Studies (Preclinical)
The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. nih.govplos.org The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising starting point for the development of novel drugs to combat tuberculosis. nih.govacs.org
Several series of pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated excellent preclinical potency against both drug-susceptible (H37Rv) and drug-resistant Mtb strains. nih.govacs.org One such derivative, TB47, was active against a panel of 56 Mtb clinical isolates, which included 37 MDR and two XDR strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016 to 0.500 μg/mL. acs.orgnih.gov Another study reported a series of hybrids with MIC values as low as 0.006 μg/mL against the H37Rv strain and between 0.003 and 0.014 μg/mL against a panel of drug-resistant strains. nih.gov These compounds often exhibit low cytotoxicity against mammalian cells, indicating a favorable selectivity profile. nih.govacs.org
| Compound Series | Mtb Strain Type | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| TB47 (Pyrazolo[1,5-a]pyridine-3-carboxamide) | Drug-Sensitive | 0.016 - 0.500 | acs.orgnih.gov |
| MDR & XDR | |||
| Diaryl Pyrazolo[1,5-a]pyridine-3-carboxamides | H37Rv (Drug-Susceptible) | <0.002 - 0.381 | nih.govacs.org |
| Isoniazid-Resistant (rINH) | <0.002 - 0.465 | ||
| Rifampicin-Resistant (rRMP) | <0.002 - 0.004 | ||
| Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) Hybrids | H37Rv (Drug-Susceptible) | 0.006 | nih.gov |
| Drug-Resistant Panel | 0.003 - 0.014 |
Preclinical research has begun to elucidate the mechanisms through which pyrazolo[1,5-a]pyridines exert their antimycobacterial effects. A significant target identified for this class of compounds is the mycobacterial respiratory chain. acs.org The compound TB47, for example, is a putative inhibitor of the respiratory cytochrome bcc complex (also known as complex III or QcrB). acs.orgnih.gov Inhibition of this complex disrupts cellular respiration and leads to metabolic redox stress. acs.org Metabolomic profiling of Mtb treated with TB47 revealed an accumulation of intermediates in the TCA cycle and pentose (B10789219) phosphate (B84403) pathway. acs.orgnih.gov Other studies have identified different targets; for instance, a series of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides were found to target MmpL3, an essential transporter involved in mycolic acid transport for the cell wall synthesis. plos.org Additionally, some pyrazolo[1,5-a]pyrimidines have been reported as inhibitors of mycobacterial ATP synthase. nih.gov This diversity in mechanisms of action is advantageous for overcoming drug resistance.
Resistance Development Pathways in Mycobacterium tuberculosis
No specific research has been published detailing the resistance development pathways in Mycobacterium tuberculosis related to 4-Bromo-7-chloropyrazolo[1,5-a]pyridine . However, studies on other pyrazolo[1,5-a]pyridine derivatives have shed light on their potent antitubercular activity and mechanisms of resistance.
A series of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb). These compounds have demonstrated excellent in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible (H37Rv strain) and clinically isolated multidrug-resistant (MDR-TB) strains of Mtb. nih.govnih.gov One of the promising compounds from this series significantly reduced the bacterial load in a mouse model infected with an autoluminescent H37Ra strain, marking it as a potential lead compound for future drug development. nih.gov The design of these agents was based on a scaffold hopping strategy from the related imidazo[1,2-a]pyridine (B132010) core. nih.gov
Another study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a related scaffold, identified resistance being conferred by mutations in the gene Rv1751, which encodes a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. This enzyme was found to promote the catabolism of the compound through hydroxylation, thus deactivating it. This highlights a potential resistance pathway that Mtb could employ against this class of compounds.
Other Investigational Biological Activities (Preclinical)
While there is no specific data on the antiviral properties of This compound , the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been recognized for their antiviral activities. nih.gov
One area of investigation has been their efficacy against herpes viruses. Research into a series of pyrazolo[1,5-a]pyridine inhibitors of herpes virus replication has shown that the substituent at the C3 position significantly affects antiviral activity. nih.gov Alterations in the basicity and orientation of the heteroatom at this position can lead to substantial changes in potency, which has helped in defining the minimal pharmacophore required for the antiviral action of this series. nih.gov
More recently, macrocyclic inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed. These compounds have been shown to possess antiviral activity against various RNA viruses. biorxiv.org Their mechanism of action is linked to the inhibition of NAK kinases, which are host proteins involved in cellular processes like clathrin-mediated endocytosis that viruses often hijack for entry into host cells. biorxiv.org
The anti-inflammatory potential of the pyrazolo[1,5-a]pyridine scaffold is an area of active research, though no studies have specifically reported on This compound . Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have shown a broad spectrum of anti-inflammatory activities. nih.govmdpi.com
In preclinical models, these compounds have demonstrated the ability to inhibit key inflammatory mediators. For instance, certain pyrazolo[1,5-a]quinazoline derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com Specific compounds from this class were predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are crucial in inflammatory signaling pathways. mdpi.com
There is no available research on the hDHODH inhibitory activity of This compound . However, the pyrazolo[1,5-a]pyridine scaffold has been identified as a promising core for the development of hDHODH inhibitors. Human dihydroorotate (B8406146) dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapies against cancer and autoimmune diseases.
One study identified a 2-Hydroxypyrazolo[1,5-a]pyridine inhibitor, MEDS433, and elucidated its binding mode within the hDHODH enzyme through X-ray crystallography. researchgate.net This structural information provides a basis for the rational design of new and more potent inhibitors based on this scaffold. researchgate.net The inhibition of hDHODH leads to pyrimidine depletion, which in turn halts the cell cycle progression in rapidly proliferating cells.
Specific data on the mGluR2 negative allosteric modulator (NAM) activity of This compound is not found in the current literature. However, related pyrazolo[1,5-a]pyrazine (B3255129) scaffolds have been explored for their activity on metabotropic glutamate (B1630785) receptors (mGluRs).
For instance, a series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives were identified as selective mGluR2 negative allosteric modulators. Allosteric modulators of mGluR2 are being investigated for their potential to modulate cognitive and neurological functions in mood disorders.
Preclinical Evaluation of Biological Efficacy
As no preclinical studies have been published on This compound , this section summarizes the preclinical efficacy of various derivatives of the parent scaffold in the contexts mentioned above.
| Compound Class | Target/Activity | Preclinical Findings | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular | Nanomolar MICs against drug-susceptible and MDR-TB. Significant reduction of bacterial load in a mouse model. | nih.gov |
| Pyrazolo[1,5-a]pyridine derivatives | Antiviral (Herpes) | C3 substituent alterations significantly impact antiviral potency. | nih.gov |
| Macrocyclic pyrazolo[1,5-a]pyrimidines | Antiviral (RNA viruses) | Inhibition of host NAK kinases, preventing viral entry. | biorxiv.org |
| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory | Inhibition of NF-κB activity; potential MAPK ligands. | mdpi.com |
| 2-Hydroxypyrazolo[1,5-a]pyridine (MEDS433) | hDHODH Inhibition | Binds to hDHODH, providing a structural basis for new inhibitor design. | researchgate.net |
This table illustrates the diverse preclinical investigations into the pyrazolo[1,5-a]pyridine scaffold and its related structures, highlighting its potential as a versatile platform for the development of new therapeutic agents. Further research is needed to determine if This compound shares any of these biological activities.
In Vitro Studies (e.g., cytotoxicity, kinase selectivity, antiproliferative effects)
In vitro studies are fundamental in early-stage drug discovery, providing insights into the biological activity of compounds at a cellular and molecular level. Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been the subject of numerous such studies, demonstrating significant potential in areas like oncology and infectious diseases.
In the realm of kinase inhibition, a critical area for cancer therapy, pyrazolo[1,5-a]pyridine derivatives have been investigated as potent and selective inhibitors. For example, certain derivatives have been identified as dual inhibitors of PI3Kγ and PI3Kδ with IC50 values in the low nanomolar range (4.0 nM and 9.1 nM, respectively). acs.org Another study highlighted a derivative with an IC50 value of 0.2 nM against TANK-binding kinase 1 (TBK1), demonstrating high potency and selectivity. tandfonline.com The antiproliferative effects of these scaffolds have also been evaluated more broadly. One study reported a pyrazolo[3,4-d]pyrimidine derivative with a median growth inhibition (GI50) of 1.71 μM against the SNB-75 central nervous system cancer cell line in the National Cancer Institute's 60-cell line screen. rsc.org
Table 1: Selected In Vitro Activities of Pyrazolo[1,5-a]pyridine Derivatives
| Compound Class | Assay Type | Target | Cell Line/Enzyme | Activity (IC50/GI50/MIC) |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Cytotoxicity | - | VERO | >100 μM nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative | Cytotoxicity | - | MCF-7 | 0.72 μM ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative | Cytotoxicity | - | HepG2 | 0.14 μM ekb.eg |
| Pyrazolo[1,5-a]pyridine derivative | Kinase Inhibition | PI3Kγ | Enzyme Assay | 4.0 nM acs.org |
| Pyrazolo[1,5-a]pyridine derivative | Kinase Inhibition | PI3Kδ | Enzyme Assay | 9.1 nM acs.org |
| 1H-pyrazolo[3,4-b]pyridine derivative | Kinase Inhibition | TBK1 | Enzyme Assay | 0.2 nM tandfonline.com |
| Pyrazolo[3,4-d]pyrimidine derivative | Antiproliferative | - | SNB-75 | 1.71 μM rsc.org |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Antimycobacterial | - | M. tuberculosis H37Rv | <0.002–0.381 μg/mL acs.org |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Antimycobacterial | - | INH-resistant Mtb | <0.002–0.465 μg/mL acs.org |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Antimycobacterial | - | RMP-resistant Mtb | <0.002–0.004 μg/mL acs.org |
In Vivo Rodent Model Studies (e.g., bacterial burden reduction, cognition models)
Following promising in vitro results, select pyrazolo[1,5-a]pyridine derivatives have been advanced to in vivo studies using rodent models to assess their efficacy and pharmacokinetic properties in a living organism. These studies are crucial for understanding how a compound behaves in a more complex biological system and for predicting its potential therapeutic utility.
A significant area of in vivo research for this scaffold has been in the field of infectious diseases, particularly tuberculosis. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were evaluated in a mouse model infected with an autoluminescent strain of Mycobacterium tuberculosis (H37Ra). One of the lead compounds from this series demonstrated a significant reduction in the bacterial burden in the infected mice. nih.govmedchemexpress.cn Specifically, this compound, at a dose of 100 mg/kg/day, resulted in a 6.5-fold decrease in relative light units (a proxy for bacterial load) by day 6 of treatment. nih.gov Another study with a similar derivative also showed a significant reduction in mycobacterial burden in a mouse model. acs.org These findings highlight the potential of the pyrazolo[1,5-a]pyridine scaffold in developing new anti-tubercular agents.
In the context of neuroscience, while the broader class of pyrazole-containing compounds has been explored for cognitive effects, specific studies on pyrazolo[1,5-a]pyridine derivatives in cognition models are less prevalent in the reviewed literature. However, a study on 1H-pyrazolo[3,4-b]pyridine derivatives as positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) showed that a lead compound improved performance in a mouse novel object recognition (NOR) behavioral study, a model for assessing visual recognition memory. nih.gov While this is a structurally related scaffold, it points to the potential of pyrazolopyridines in modulating cognitive processes.
Table 2: Selected In Vivo Activities of Pyrazolo[1,5-a]pyridine Derivatives in Rodent Models
| Compound Class | Rodent Model | Disease Model | Key Finding |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Mouse | Tuberculosis (M. tuberculosis H37Ra infection) | Significant reduction in bacterial burden. nih.govmedchemexpress.cn |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Mouse | Tuberculosis (autoluminescent H37Ra infection) | 6.5-fold decrease in relative light units by day 6 at 100 mg/kg/day. nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivative | Mouse | Tuberculosis (autoluminescent H37Ra infection) | Significantly reduced bacterial burden. acs.orgnih.gov |
| 1H-pyrazolo[3,4-b]pyridine derivative | Mouse | Cognition (Novel Object Recognition) | Significant increase in time spent with the novel object, indicating improved memory. nih.gov |
Theoretical and Computational Investigations of Pyrazolo 1,5 a Pyridine Compounds
Quantum Mechanical (QM) Approaches for Compound Design and Optimization
Quantum mechanical (QM) methods are fundamental to the rational design of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with enhanced biological activity. rsc.org These approaches allow for the calculation of molecular properties that govern drug-receptor interactions. One key application is the use of QM to calculate the molecular electrostatic potential (MEP), which maps the charge distribution of a molecule and helps in identifying regions crucial for hydrogen bonding and other non-covalent interactions. rsc.org
For instance, in the design of pyrazolo-pyrimidine inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), QM-derived MEP was used to quantify hydrogen-bond acceptor strength. rsc.org By modulating this property through targeted chemical modifications, researchers were able to optimize the potency and other drug-like characteristics of the compounds. rsc.org This strategy of using QM to fine-tune electrostatic properties has been instrumental in optimizing pyrazolo[1,5-a]pyrimidine-based compounds as potent and selective antagonists for targets such as the aryl hydrocarbon receptor (AHR). rsc.org The insights gained from these calculations guide synthetic efforts, prioritizing molecules with a higher probability of successful biological activity. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse computational methods for investigating the electronic and photophysical properties of organic molecules like pyrazolo[1,5-a]pyridines. ijcce.ac.irresearchgate.net These methods provide a balance between computational cost and accuracy, making them suitable for studying relatively large and complex molecules.
DFT calculations are routinely used to determine the geometric and electronic structures of pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.ir
A study on related heterocyclic systems demonstrated that DFT calculations at the B3LYP/6-311++G(d,p) level of theory can effectively predict these properties. ijcce.ac.ir For example, a smaller energy gap generally implies higher reactivity. ijcce.ac.ir Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. researchgate.net These maps are invaluable for understanding how a molecule will interact with other molecules, such as biological receptors or other reactants. rsc.orgnih.gov The MEP can reveal regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), guiding the understanding of intermolecular interactions. researchgate.netnih.gov
Table 1: Representative Theoretical Electronic Properties of Heterocyclic Compounds
| Compound Class | Property | Calculated Value (eV) | Method |
|---|---|---|---|
| Pyridinyl Phosphonate | HOMO Energy | -7.132 | DFT/B3LYP/6-311++G(d,p) |
| Pyridinyl Phosphonate | LUMO Energy | -3.527 | DFT/B3LYP/6-311++G(d,p) |
Note: Data is illustrative of calculations performed on related heterocyclic systems to demonstrate the application of DFT methods. Specific values for 4-Bromo-7-chloropyrazolo[1,5-a]pyridine would require dedicated calculations. ijcce.ac.ir
Time-Dependent DFT (TD-DFT) is employed to study the excited-state properties of molecules, allowing for the prediction and interpretation of their absorption and emission spectra (UV-Vis and fluorescence). researchgate.netuc.pt By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax). researchgate.net
These theoretical predictions are often compared with experimental spectra to validate the computational model and assign the observed electronic transitions. researchgate.net Studies on various pyridine (B92270) derivatives have shown that TD-DFT calculations, often using functionals like CAM-B3LYP, can provide results that are in good agreement with experimental data recorded in different solvents. ijcce.ac.irresearchgate.net This predictive power is crucial for designing molecules with specific optical properties for applications in areas like organic electronics or as fluorescent probes.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are essential for studying how pyrazolo[1,5-a]pyridine derivatives interact with biological macromolecules, particularly proteins.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. ekb.eg This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of their activity. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in elucidating their binding modes as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinases (PI3Ks). ekb.egnih.govmdpi.com
For example, docking simulations of pyrazolo[1,5-a]pyrimidine inhibitors in the ATP-binding pocket of CDK2 revealed that their binding is stabilized by key hydrogen bonds and hydrophobic contacts. nih.gov Similarly, computer-assisted studies on PI3Kδ inhibitors showed that a crucial hydrogen bond between the oxygen atom of a morpholine (B109124) group on the pyrazolo[1,5-a]pyrimidine core and the hinge region residue Val-828 is critical for potent inhibition. mdpi.commdpi.com
Table 2: Example of Molecular Docking Results for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Series | Target Protein | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | CDK2 | Not specified | H-bond interactions, hydrophobic contacts |
| Indole-Pyrazolo[1,5-a]pyrimidines | PI3Kδ | Val-828, Asp-787 | Hydrogen bonding |
This table summarizes findings from various studies on different derivatives within the pyrazolo[1,5-a]pyrimidine class. nih.govmdpi.commdpi.com
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the predicted binding pose and to analyze the conformational behavior of both the ligand and the protein. acs.org
In studies of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 protein-protein interaction, MD simulations were used to analyze the flexibility of the ligand's side chains and the occurrence of key interactions, such as hydrogen bonds with specific amino acid residues, which might not be fully captured by static crystallography. acs.org For pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, MD simulations demonstrated that the derivatives are stabilized in a specific 'flying bat' conformation within the ATP binding cleft. nih.gov Such studies are crucial for confirming the stability of ligand-receptor interactions and understanding the dynamic nature of molecular recognition.
In Silico Methodologies for Hit-to-Lead and Lead Optimization
The progression from an initial "hit" compound, identified through screening, to a viable "lead" candidate for drug development is a critical and complex phase in medicinal chemistry. For the pyrazolo[1,5-a]pyridine scaffold and its analogs, in silico methodologies are indispensable tools for accelerating this hit-to-lead and subsequent lead optimization process. These computational techniques allow researchers to predict how structural modifications will affect a compound's binding affinity, selectivity, and pharmacokinetic properties, thereby guiding synthetic efforts toward more promising molecules.
A cornerstone of the optimization process is the use of molecular docking simulations to elucidate the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of their target proteins. ekb.egnih.gov For instance, in the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), docking studies have been employed to understand the binding interactions of pyrazolo[1,5-a]pyrimidine-based compounds. ekb.eg These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and π-π stacking, providing a rationale for the observed biological activity and a roadmap for designing more potent analogs. nih.gov Similarly, docking studies have been instrumental in optimizing pyrazolo[1,5-a]pyrimidines as inhibitors of targets like B-Raf kinase and the aryl hydrocarbon receptor (AHR), where structure-guided design led to compounds with significantly enhanced potency. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By correlating variations in the chemical structure of a series of compounds with their biological activities, QSAR models can predict the potency of novel, unsynthesized analogs. For pyrazolo[1,5-a]pyridine derivatives, 3D-QSAR and pharmacophore modeling have been successfully applied. nih.gov A study on pyrazolo[1,5-a]pyridine analogues as Phosphodiesterase 4 (PDE4) inhibitors developed a five-point pharmacophore model (AHHRR), which identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as critical features for potent inhibition. nih.gov Such models provide a clear framework for which structural modifications are likely to improve activity.
The table below summarizes findings from a molecular docking study of pyrazolo[1,5-a]pyrimidine derivatives targeting the colchicine (B1669291) binding site of tubulin, showcasing predicted binding scores and key interactions.
| Compound | Binding Score (kcal/mol) | Interacting Residues |
| 6h | -7.61 | α and β tubulin residues |
| 6q | Not specified | Not specified |
| Data derived from a study on pyrazolo[1,5-a]pyrimidines as dual CDK2/tubulin polymerization inhibitors. nih.gov |
Beyond potency, the optimization phase must also address the pharmacokinetic profile of a potential drug, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a routine part of the lead optimization cascade for pyrazolo[1,5-a]pyridine derivatives. nih.govekb.eg Computational models are used to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. By flagging potential liabilities early in the design cycle, these predictive studies help prioritize compounds with a higher probability of success in later preclinical and clinical stages. For example, ADME predictions for novel fluorinated pyrazolo[1,5-a]pyrimidines helped select the most promising anticancer candidates for further investigation. ekb.eg
The table below illustrates key parameters from an in silico ADME prediction study for selected pyrazolo[1,5-a]pyrimidine compounds.
| Compound | Property | Predicted Value/Outcome |
| 7i | Drug-likeness | Favorable |
| 7j | Pharmacokinetics | Favorable |
| 7k | ADME Profile | Favorable |
| Data from an ADME study on potent anticancer fluorinated pyrazolo[1,5-a]pyrimidines. ekb.eg |
Materials Science and Optoelectronic Research Applications of Pyrazolo 1,5 a Pyridines
Development as Emergent Fluorophores
Pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines have emerged as a promising class of fluorophores. nih.govencyclopedia.pub Their appeal stems from several advantageous characteristics, including high fluorescence quantum yields, excellent photostability, and the potential for straightforward synthesis and modification. nih.govnih.gov Researchers have identified these compounds as attractive alternatives to well-established dyes like BODIPY, citing simpler and more environmentally friendly synthetic methodologies. nih.govrsc.org
The core pyrazolo[1,5-a]pyridine (B1195680) structure serves as a robust foundation for developing fluorescent probes. For instance, a novel fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was developed to detect pH in acidic environments, demonstrating a high quantum yield of 0.64 and a rapid response time. nih.gov This highlights the potential of the scaffold in creating sensitive chemical sensors. nih.gov The inherent fluorescence of these small molecules, combined with their low molecular weight and good signal-to-noise ratio, makes them suitable for applications in biological imaging and as tools for studying intracellular processes. rsc.orgunito.it
Tuning of Photophysical Properties through Structural Modification
A key advantage of the pyrazolo[1,5-a]pyridine scaffold is the ability to systematically tune its photophysical properties through structural modifications. nih.gov The electronic characteristics of the emitted light, including wavelength and intensity, can be precisely controlled by introducing various functional groups at different positions on the heterocyclic core. nih.govrsc.org
The donor-π-acceptor framework is a fundamental concept applied to modulate the fluorescence of these organic compounds. unito.it Research has shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions, particularly at position 7 of the fused ring system, significantly influences the absorption and emission behaviors. nih.govrsc.org
Electron-Donating Groups (EDGs): Attaching EDGs at position 7 tends to enhance both absorption and emission intensities. This is attributed to facilitating an intramolecular charge transfer (ICT) process from the substituent to the heterocyclic core. nih.govrsc.org
Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs can lead to lower absorption/emission intensities but can induce other interesting properties like stronger solvatofluorochromic effects, where the emission color changes with the polarity of the solvent. rsc.org
The strategic placement of substituents allows for the rational design of fluorophores with tailored optical properties for specific applications. rsc.org
Below is a table summarizing the effect of different substituents on the photophysical properties of selected 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine derivatives, a class of compounds structurally related to pyrazolo[1,5-a]pyridines.
| Compound ID | Substituent at Position 7 | Absorption Max (λabs, nm) in Dichloromethane | Emission Max (λem, nm) in Dichloromethane | Fluorescence Quantum Yield (ΦF) in Dichloromethane |
| 4a | 4-Pyridyl (EWG) | 352 | 480 | 0.96 |
| 4d | Phenyl (Neutral) | 335 | 383 | 0.30 |
| 4e | 4-Methoxyphenyl (EDG) | 344 | 394 | 0.61 |
| 4g | 4-(N,N-dimethylamino)phenyl (Strong EDG) | 390 | 495 | 0.81 |
This table is generated based on data reported for pyrazolo[1,5-a]pyrimidines, which serve as a model for understanding substituent effects on the broader class of related heterocyclic systems. nih.govrsc.org
Design and Characterization of Solid-State Emitters
The application of fluorescent organic molecules in solid-state devices, such as organic light-emitting diodes (OLEDs), requires efficient emission in the solid phase. Many organic fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity is significantly reduced in the solid state due to intermolecular interactions. rsc.org
However, certain pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated promising solid-state emission properties. rsc.org By carefully selecting the substituents on the core structure, it is possible to design molecules that exhibit good solid-state emission intensities. nih.govrsc.org For example, derivatives bearing simple aryl groups have been shown to have solid-state quantum yields (QYSS) ranging from 0.18 to 0.63. rsc.org This suggests that through appropriate molecular design, the issue of fluorescence quenching in the solid state can be mitigated, paving the way for their use in optoelectronic devices. nih.govrsc.org The microcrystalline arrangement plays a crucial role; an antiparallel organization of molecules can sometimes lead to intermolecular fluorescence quenching. rsc.org
Investigation of Crystal Formation and Supramolecular Phenomena
The performance of organic materials in solid-state applications is heavily dependent on their crystal packing and the nature of their intermolecular interactions. Pyrazolo[1,5-a]pyrimidine derivatives have a known tendency to form crystals exhibiting notable conformational and supramolecular phenomena. nih.govencyclopedia.pub The study of their crystal structures provides critical insights into how molecular organization influences their bulk properties.
X-ray diffractometry studies have revealed that the molecular packing of these compounds can adopt parallel or quasi-antiparallel arrangements, which are dictated by the nature and position of the substituents. rsc.orgresearchgate.net These arrangements are stabilized by various non-covalent interactions, including π-π stacking between the aromatic rings and hydrogen bonds. researchgate.net For instance, in some crystal structures, π-π interactions have been observed between the pyrazole (B372694) and pyrimidine (B1678525) rings of adjacent molecules. researchgate.net Understanding these supramolecular phenomena is essential for controlling the solid-state properties and for the rational design of new materials with desired functionalities. nih.gov
Drug Discovery and Development Trajectories for Pyrazolo 1,5 a Pyridine Scaffolds Excluding Clinical Human Trials
Strategies for Novel Lead Identification and Optimization
The discovery of new drug leads based on the pyrazolo[1,5-a]pyridine (B1195680) scaffold employs several advanced medicinal chemistry strategies. High-throughput screening (HTS) of compound libraries has successfully identified initial hits, such as B-Raf kinase inhibitors, which then undergo extensive optimization. lookchem.com
Structure-Guided and Scaffold-Based Design A primary strategy is structure-guided design, where knowledge of the target protein's three-dimensional structure is used to design molecules that bind with high affinity and selectivity. lookchem.com This approach was used to optimize pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors by introducing groups at the 2-position of the scaffold to interact with the kinase hinge region, significantly improving both enzyme and cellular activity. lookchem.com
Another common technique is "scaffold hopping," where the core structure of a known inhibitor is replaced with a different scaffold, like pyrazolo[1,5-a]pyridine, that maintains a similar three-dimensional arrangement of key binding groups. nih.gov This strategy was used to design novel antitubercular agents by replacing the imidazo[1,2-a]pyridine (B132010) core of existing drugs with the pyrazolo[1,5-a]pyridine scaffold. nih.gov Similarly, a scaffold hopping exercise led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent TTK kinase inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies Once an initial lead is identified, systematic modifications are made to the molecule to understand the structure-activity relationship (SAR), which defines how specific chemical features influence biological activity. rsc.org For pyrazolo[1,5-a]pyrimidine-based Tropomyosin Receptor Kinase (Trk) inhibitors, SAR studies revealed several key insights:
The pyrazolo[1,5-a]pyrimidine (B1248293) core was essential for interacting with the Met592 residue in the kinase's hinge region. mdpi.com
Adding a carboxamide moiety at the third position significantly enhanced TrkA inhibition. mdpi.com
Incorporating a morpholine (B109124) group improved selectivity by reducing off-target effects. mdpi.com
Fluorine substitution enhanced interactions with other amino acid residues, boosting potency. mdpi.com
These systematic optimizations have led to the identification of highly potent compounds, as illustrated in the development of PI3Kδ inhibitors.
| Compound | Modifications | PI3Kδ IC50 (nM) | Selectivity (α/δ) |
|---|---|---|---|
| 13 | Initial Lead with Indole at C(5) | 500 | >120 |
| 37 | N-tert-butylpiperazine at C(2) | 4.1 | >2439 |
| 54 (CPL302253) | Azaindole at C(5), N-tert-butylpiperazine at C(2) | 2.8 | >3571 |
Data sourced from a study on selective PI3Kδ inhibitors, demonstrating how systematic modifications at the C(2) and C(5) positions led to a significant increase in potency and selectivity. mdpi.comnih.gov
Challenges in Pyrazolo[1,5-a]pyridine-Based Therapeutic Development (Preclinical)
Despite the scaffold's promise, its development into therapeutic agents faces several preclinical hurdles. nih.govrsc.org These include the emergence of drug resistance, potential for off-target effects, and challenges in achieving suitable pharmacokinetic profiles. nih.govrsc.org
Drug resistance is a major obstacle in cancer therapy. For kinase inhibitors, resistance often arises from mutations in the target kinase. mdpi.com The development of first-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold was limited by the emergence of such resistance mutations. mdpi.com This prompted the development of second-generation inhibitors, like Repotrectinib, designed to be effective against both the original and mutated forms of the kinase. mdpi.com
Another mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which pump drugs out of cancer cells. nih.gov Recent research has identified novel pyrazolo[1,5-a]pyrimidine derivatives that act as potent reversal agents. One such compound, 16q, was shown to significantly increase the sensitivity of multidrug-resistant cancer cells to the chemotherapeutic agent paclitaxel (B517696) by inhibiting the function of ABCB1. nih.gov This compound restored paclitaxel's ability to induce cell cycle arrest and apoptosis in resistant cells. nih.gov
Achieving high selectivity for the intended biological target is crucial to minimize side effects. While the pyrazolo[1,5-a]pyrimidine scaffold is versatile, this can also lead to interactions with unintended proteins (off-target effects). nih.govrsc.org For instance, in the development of RET kinase inhibitors, some pyrazolo[1,5-a]pyrimidine compounds showed a narrow therapeutic window in mouse models, with toxicity observed at doses close to the effective dose, indicating potential off-target issues. nih.gov
Strategies to mitigate these effects focus on rational drug design to enhance selectivity. As seen with Trk inhibitors, adding specific chemical groups like morpholine can block interactions with other kinases and improve the selectivity profile. mdpi.com Extensive kinase selectivity profiling is a standard part of the preclinical development process, where lead compounds are tested against a large panel of kinases to identify and eliminate those with undesirable off-target activity. nih.govacs.org
For a drug to be effective, particularly when administered orally, it must have good bioavailability and favorable pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME). First-generation inhibitors based on related pyrazolo-pyridone scaffolds suffered from poor oral bioavailability and rapid clearance, hindering in vivo studies. nih.govacs.org
Medicinal chemistry campaigns have focused on improving these properties. nih.gov Key strategies include:
Modulating Physicochemical Properties: Incorporating polar groups into solvent-accessible regions of the molecule can improve solubility and other properties without sacrificing potency. nih.gov
Blocking Metabolic Sites: Introducing atoms like fluorine at positions on the molecule that are susceptible to metabolic breakdown can increase the compound's stability and half-life in the body. acs.org
Structural Modifications: Changing substituents can enhance membrane permeability and reduce metabolic liability. In one study, a lead compound showed good permeability in a PAMPA assay and improved stability in the presence of liver microsomes. lookchem.com
Through such optimization, researchers were able to achieve a 10-fold improvement in plasma exposure for a series of pyrazolo-pyridone inhibitors, allowing for sustained exposure above the target concentration in mouse models. nih.gov
Future Directions and Optimization Strategies in Pyrazolo[1,5-a]pyridine Research
The future of research on the pyrazolo[1,5-a]pyridine scaffold is focused on several key areas. A primary goal is the continued optimization of synthetic methods to allow for the creation of more diverse and complex molecules. nih.govrsc.org This includes the use of palladium-catalyzed cross-coupling and click chemistry to efficiently add a wide variety of functional groups. nih.govrsc.org
There is also significant interest in applying the scaffold to new and challenging biological targets beyond kinases. The recent discovery and optimization of pyrazolo[1,5-a]pyrimidines as potent and selective aryl hydrocarbon receptor (AHR) antagonists and dual PI3Kγ/δ inhibitors opens up new avenues for therapeutic applications in immunology and cancer. acs.orgrsc.org
Continued exploration of structural modifications, guided by computational modeling and experimental validation, will be crucial. mdpi.com The aim is to fine-tune the potency, selectivity, and pharmacokinetic profiles of these compounds to develop next-generation therapeutics with improved efficacy and wider therapeutic windows. nih.govmdpi.com
Intellectual Property and Patent Landscape for Pyrazolo 1,5 a Pyridine Derivatives
Analysis of Patented Pyrazolo[1,5-a]pyridine (B1195680) Compositions
A review of the patent literature reveals a strong focus on the development of substituted pyrazolo[1,5-a]pyridine derivatives for various therapeutic applications. These patents often claim a broad genus of compounds, defined by a core pyrazolo[1,5-a]pyridine structure with various substituents at different positions. Halogenated derivatives, including those with bromo and chloro substitutions, are frequently cited as key intermediates or final compounds due to their role in modulating the pharmacological properties of the molecule.
These patented compositions underscore the versatility of the pyrazolo[1,5-a]pyridine scaffold, which allows for fine-tuning of activity against specific biological targets. The introduction of halogen atoms, such as in 4-Bromo-7-chloropyrazolo[1,5-a]pyridine, can significantly influence factors like metabolic stability, binding affinity, and selectivity. While patents may not always explicitly name every possible permutation of substituents, the general claims often encompass a wide array of di-halogenated and poly-halogenated pyrazolo[1,5-a]pyridines.
Below is a table summarizing key patents for compositions featuring halogenated pyrazolo[1,5-a]pyridine derivatives.
| Patent Number | Assignee | Title | Key Features of the Invention |
| US10112942B2 | Array BioPharma Inc. | Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors | Discloses pyrazolo[1,5-a]pyridine compounds for treating diseases responsive to RET kinase inhibition, such as certain cancers. The claims cover a broad range of substitutions on the pyrazolo[1,5-a]pyridine core. |
| WO2018071447A1 google.com | Array BioPharma Inc. | Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors | Describes novel compounds with RET kinase inhibitory activity. The patent provides examples of the synthesis of halogenated pyrazolo[1,5-a]pyridine intermediates, such as 4-bromo-3-chloro-6-methoxypyrazolo[l,5-a]pyridine. google.com |
| EP3523301B1 epo.org | Array BioPharma Inc. | Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors | A European patent covering pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors, with claims encompassing various substitution patterns on the core structure. epo.org |
Patent Applications Related to Pyrazolo[1,5-a]pyridine as Kinase Inhibitors
The development of pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors is a highly active area of research, as evidenced by numerous patent applications. These applications highlight the ongoing efforts to discover novel and selective inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory disorders. The pyrazolo[1,5-a]pyridine scaffold is frequently utilized as a "hinge-binding" motif, effectively occupying the ATP-binding site of kinases.
Patent applications in this domain often feature extensive structure-activity relationship (SAR) studies, where modifications to the pyrazolo[1,5-a]pyridine core, including the introduction of halogen atoms, are explored to optimize potency and selectivity. The specific placement of bromo and chloro groups can be crucial for achieving the desired inhibitory profile against a particular kinase.
The following table details patent applications for pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors, showcasing the breadth of research in this area.
| Application Number | Applicant | Title | Targeted Kinase(s) and Therapeutic Area |
| WO2011087999A1 google.com | - | Pyrazolo[1,5-a]pyrimidines as mark inhibitors | Microtubule Affinity Regulating Kinase (MARK) for the treatment of neurodegenerative diseases like Alzheimer's disease. google.com |
| US20130165449A1 | - | 5-Azaindazole compounds as pim kinase inhibitors | Pim kinases (Pim-1, Pim-2, and/or Pim-3) for the treatment of disorders such as cancer. |
| CN102911174A google.com | - | Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof | Describes the synthesis of brominated pyrazolo[4,3-b]pyridine derivatives as important intermediates for various kinase inhibitors. google.com |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Bromo-7-chloropyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example:
- Substitution reactions : Bromine at position 4 can be replaced with nucleophiles (e.g., amines, thiols) using bases like NaH or K₂CO₃ in polar aprotic solvents (DMF, THF) .
- Coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH mixtures enhances molecular diversity .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Key methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.9 ppm) and confirms substitution patterns .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .
- HPLC : Assesses purity (>95% typical for research-grade material) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of position 7 be addressed?
- Approach : Position 7’s reactivity is influenced by electron-withdrawing groups (e.g., Cl at position 7). Strategies include:
- Directed ortho-metalation : Use of LDA or Grignard reagents to selectively functionalize position 7 .
- Halogen exchange : Iodination via N-iodosuccinimide in MeCN (reflux, 4 hours) achieves 83% yield for analogous bromo-chloro-iodo derivatives .
Q. What mechanisms underlie the biological activity of this compound derivatives, and how can target selectivity be improved?
- Mechanistic insights : Derivatives interact with kinase domains or GPCRs (e.g., benzodiazepine receptors) via π-π stacking and hydrogen bonding .
- Optimization : Introduce polar groups (e.g., carboxylates) at position 3 to enhance water solubility and target affinity .
Q. How should researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyridine analogs?
- Analysis framework :
- Assay variability : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) and normalize to control compounds .
- Structural analogs : Evaluate substituent effects; e.g., 7-Cl vs. 7-Br alters steric bulk and electron density, impacting receptor binding .
Methodological Challenges and Solutions
Q. What strategies mitigate decomposition during storage of this compound?
- Best practices :
- Storage : -20°C under inert gas (Ar/N₂) to prevent oxidation .
- Stabilizers : Add 1% BHT to solutions in DMSO or THF to inhibit radical degradation .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Tools :
- DFT calculations : Model transition states for substitution reactions (e.g., activation energies for SNAr vs. radical pathways) .
- Molecular docking : Predict binding modes with biological targets (e.g., COX-2 active site) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
